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Compound of Interest

Compound Name: N-(4-Acetylphenyl)acetamide

Cat. No.: B138612 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-(4-Acetylphenyl)acetamide, a key intermediate in the synthesis of various pharmaceuticals,

possesses a chemical structure whose integrity is crucial for downstream applications. Nuclear

Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful analytical

technique for the structural elucidation and purity assessment of such organic molecules. This

document provides a detailed guide to interpreting the ¹H NMR spectrum of N-(4-
Acetylphenyl)acetamide, including experimental protocols and data analysis.

Molecular Structure and Proton Environments
N-(4-Acetylphenyl)acetamide (C₁₀H₁₁NO₂) has four distinct proton environments, which give

rise to specific signals in the ¹H NMR spectrum. Understanding these environments is

fundamental to accurate spectral interpretation.
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Caption: Chemical structure and proton environments of N-(4-Acetylphenyl)acetamide.

¹H NMR Spectral Data
The following table summarizes the ¹H NMR spectral data for N-(4-Acetylphenyl)acetamide
recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Signal
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

1 10.18 s - 1H Amide N-H

2 7.90 d 8.8 2H

Aromatic C-H

(ortho to

acetyl)

3 7.66 d 8.8 2H

Aromatic C-H

(ortho to

acetamido)

4 2.52 s - 3H Acetyl CH₃

5 2.08 s - 3H
Acetamido

CH₃
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Spectral Interpretation
The ¹H NMR spectrum of N-(4-Acetylphenyl)acetamide in DMSO-d₆ displays five distinct

signals, corresponding to the different proton environments in the molecule.

Amide Proton (10.18 ppm): The singlet at 10.18 ppm corresponds to the amide proton (-NH).

Its downfield chemical shift is due to the deshielding effect of the adjacent carbonyl group

and its involvement in hydrogen bonding. It appears as a singlet as it does not have any

adjacent protons to couple with.

Aromatic Protons (7.90 and 7.66 ppm): The aromatic region of the spectrum shows two

doublets at 7.90 and 7.66 ppm.[1] This "doublet of doublets" pattern is characteristic of a

para-substituted benzene ring. The protons at 7.90 ppm are assigned to the aromatic

protons ortho to the electron-withdrawing acetyl group, which are more deshielded. The

protons at 7.66 ppm are assigned to the aromatic protons ortho to the electron-donating

acetamido group. The coupling constant of 8.8 Hz is a typical value for ortho-coupling in

aromatic systems.

Acetyl Methyl Protons (2.52 ppm): The singlet at 2.52 ppm is assigned to the three protons of

the methyl group of the acetyl moiety (-COCH₃). This signal is a singlet as there are no

adjacent protons.

Acetamido Methyl Protons (2.08 ppm): The singlet at 2.08 ppm corresponds to the three

protons of the methyl group of the acetamido moiety (-NHCOCH₃). This signal is also a

singlet due to the absence of neighboring protons.

Experimental Protocols
Sample Preparation

Weigh approximately 10-20 mg of N-(4-Acetylphenyl)acetamide.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or

CDCl₃) in a clean, dry vial.

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
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Cap the NMR tube securely.

1H NMR Experimental Workflow
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Caption: A streamlined workflow for acquiring a ¹H NMR spectrum.
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¹H NMR Data Acquisition
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Set the appropriate acquisition parameters, including the number of scans, pulse width, and

relaxation delay. For a standard ¹H NMR spectrum, 8 to 16 scans are typically sufficient.

Acquire the Free Induction Decay (FID) data.

Data Processing
Apply a Fourier transform (FT) to the FID to obtain the frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Apply baseline correction to obtain a flat baseline.

Integrate the signals to determine the relative number of protons corresponding to each

peak.

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

Conclusion
The ¹H NMR spectrum of N-(4-Acetylphenyl)acetamide provides a wealth of information that

allows for its unambiguous identification and structural confirmation. By following the detailed

protocols and interpretation guide presented in this application note, researchers, scientists,

and drug development professionals can confidently utilize ¹H NMR spectroscopy for the

quality control and characterization of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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